3-Cyclobutylidenepiperidine

Description

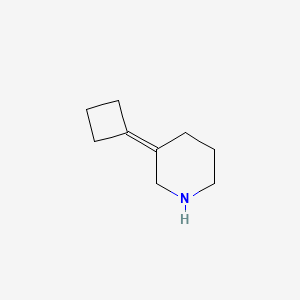

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

3-cyclobutylidenepiperidine |

InChI |

InChI=1S/C9H15N/c1-3-8(4-1)9-5-2-6-10-7-9/h10H,1-7H2 |

InChI Key |

GHAMXHMQHPXNEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C2CCCNC2)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclobutylidenepiperidine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 3-cyclobutylidenepiperidine core in a limited number of steps, often through intramolecular cyclization reactions.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. acs.orgcsic.es For this compound, two primary retrosynthetic disconnections can be considered for direct synthesis:

Disconnection A: C-N and C-C bond cleavage (Alkynylamine Cyclization): This approach involves disconnecting the piperidine (B6355638) ring to reveal an acyclic precursor. A plausible precursor is an alkynyl amine. The forward reaction would involve an intramolecular cyclization of this precursor to form the piperidine ring and the exocyclic double bond simultaneously. orgsyn.orgresearchgate.net

Disconnection B: C-C bond cleavage (Radical Cyclization): An alternative disconnection breaks a carbon-carbon bond of the piperidine ring, leading to a 1,6-enyne precursor. The forward synthesis would then involve an intramolecular radical cyclization to construct the piperidine ring. mdpi.com

A common and powerful strategy for the synthesis of exocyclic alkenes on a piperidine ring is the olefination of a corresponding ketone. This is a convergent approach rather than a linear "direct synthesis" of the ring itself with the exocyclic bond already in place. The key disconnection here is the double bond of the target molecule, leading to two key fragments: a piperidin-3-one (B1582230) precursor and a cyclobutyl-containing olefination reagent.

Disconnection C: C=C bond (Olefination): This approach simplifies the synthesis to the formation of the exocyclic double bond. The key precursors are a suitably protected piperidin-3-one and a cyclobutyl-containing phosphorus ylide (for a Wittig reaction) or a phosphonate (B1237965) carbanion (for a Horner-Wadsworth-Emmons reaction). wikipedia.orgwikipedia.org This is often the most practical and versatile approach.

Reaction Pathways and Mechanism Elucidation

Based on the retrosynthetic analysis, several reaction pathways can be proposed:

Iodide-Promoted Aldiminium Ion-Alkyne Cyclization: This method provides a direct route to 3-alkylidenepiperidines. orgsyn.orgresearchgate.net The reaction proceeds by forming an iminium ion from a secondary amine and an aldehyde, which is then attacked by a suitably positioned alkyne. The presence of an iodide salt promotes the cyclization. For the synthesis of this compound, a precursor such as an N-protected amino-cyclobutyl-alkyne would be required. The mechanism involves the formation of a vinyl iodide intermediate which can then undergo further reactions.

Intramolecular Radical Cyclization of 1,6-Enynes: This method allows for the synthesis of polysubstituted alkylidene piperidines. mdpi.com A radical initiator, such as triethylborane, initiates a cascade of cyclizations to form the six-membered ring.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are the most common and reliable methods for forming a carbon-carbon double bond from a ketone. wikipedia.orgwikipedia.org

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide, which is generated by treating a phosphonium salt with a strong base. For this compound, this would involve the reaction of a cyclobutyltriphenylphosphonium salt with a protected piperidin-3-one. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgresearchgate.net This reaction typically provides excellent control over the stereochemistry of the resulting alkene, favoring the (E)-isomer. wikipedia.org The reaction of a cyclobutylphosphonate with a protected piperidin-3-one would be a viable route. The mechanism involves the formation of a phosphonate carbanion, which then adds to the ketone to form an intermediate that eliminates to give the alkene and a water-soluble phosphate (B84403) ester, simplifying purification. wikipedia.org

| Reaction Type | Key Precursors | General Mechanism |

| Iodide-Promoted Cyclization | Alkynyl amine, Aldehyde, Iodide Salt | Formation of iminium ion, intramolecular attack by alkyne, formation of vinyl iodide intermediate. orgsyn.orgresearchgate.net |

| Intramolecular Radical Cyclization | 1,6-enyne, Radical Initiator | Radical initiation, 5-exo-dig and 3-exo-trig cyclizations, cyclopropane (B1198618) cleavage, hydrogen abstraction. mdpi.com |

| Wittig Reaction | Protected piperidin-3-one, Cyclobutyltriphenylphosphonium salt, Strong Base | Formation of ylide, nucleophilic attack on ketone, formation of oxaphosphetane, elimination to alkene. wikipedia.orgcdnsciencepub.com |

| Horner-Wadsworth-Emmons Reaction | Protected piperidin-3-one, Cyclobutylphosphonate, Base | Formation of phosphonate carbanion, nucleophilic attack on ketone, elimination to alkene. csic.eswikipedia.org |

Stereochemical Control in Synthetic Routes

Stereochemistry is a critical aspect of chemical synthesis, especially when dealing with biologically active molecules. thieme-connect.com In the context of this compound, stereochemical considerations arise if the piperidine ring is substituted.

For syntheses involving the HWE reaction with chiral 2-substituted-4-oxopiperidines, it has been observed that epimerization at the C2 position can occur. csic.es The extent of this epimerization is dependent on the base used and the reaction time. csic.es This suggests that for a stereoselective synthesis of a substituted this compound via an HWE reaction, careful optimization of the reaction conditions is necessary. The use of certain bases and shorter reaction times can minimize epimerization. csic.es

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of this compound relies heavily on the availability of its key precursors.

N-Protected Piperidin-3-one: A crucial intermediate for the Wittig and HWE approaches is a piperidin-3-one with a protecting group on the nitrogen atom. The Boc (tert-butoxycarbonyl) group is a common choice. A synthetic method for N-Boc-3-piperidone has been disclosed, which involves the following steps:

Reaction of 3-hydroxypyridine (B118123) with benzyl (B1604629) bromide to form an N-benzyl-3-hydroxypyridinium salt.

Reduction of the pyridinium (B92312) salt with sodium borohydride (B1222165) to give N-benzyl-3-hydroxypiperidine.

Hydrogenolysis of the benzyl group and simultaneous protection of the nitrogen with di-tert-butyl dicarbonate (B1257347) to yield N-Boc-3-hydroxypiperidine.

Oxidation of the secondary alcohol with a suitable oxidizing agent, such as a mixture of dimethyl sulfoxide (B87167) and oxalyl chloride (Swern oxidation), to afford N-Boc-3-piperidone. google.com

Cyclobutyl-containing Phosphorus Reagents:

Cyclobutyltriphenylphosphonium salt: This reagent is required for the Wittig reaction. The synthesis of the analogous (1-cyclobutenyl)triphenylphosphonium salt has been reported, which involves the phenylselenylation of cyclobutylidenetriphenylphosphorane followed by oxidative elimination. acs.org A similar strategy could potentially be adapted to synthesize the saturated cyclobutyltriphenylphosphonium salt.

Cyclobutylphosphonate: This reagent is needed for the HWE reaction. The synthesis of phosphonates is generally achieved via the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. Therefore, cyclobutylmethyl bromide or a similar electrophile would be a required starting material.

Derivatization and Functionalization Strategies of this compound

Once this compound is synthesized, it can be further modified to create a library of related compounds.

Modification of the Piperidine Ring System

The piperidine ring of this compound possesses a secondary amine, which is a key site for derivatization.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides or by reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Acylation: The amine can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids with a coupling agent to form amides. nih.gov

N-Arylation: The Buchwald-Hartwig amination allows for the formation of N-arylpiperidines from the reaction of the piperidine with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

Catalytic Approaches in the Synthesis of this compound and Analogues

Modern catalytic methods, employing transition metals, organocatalysts, or enzymes, offer efficient and selective routes to the synthesis of this compound and its precursors.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful tools for constructing the core piperidine structure and for forming carbon-carbon bonds. A notable example is the nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with alkynes. nih.gov This reaction, which proceeds via a C-C bond cleavage of the four-membered ring, efficiently produces substituted 3-piperidone derivatives. nih.gov These 3-piperidones are ideal precursors for subsequent olefination reactions to install the cyclobutylidene group.

Table 3: Ni-Catalyzed Synthesis of 3-Piperidone Precursors

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Boc-3-azetidinone | 3-Octyne | Ni(COD)2, PPh3 | Toluene | N-Boc-3-piperidone derivative | Excellent | nih.gov |

| 1-Boc-3-azetidinone | 2-Butyne | Ni(COD)2, PPh3 | Toluene | N-Boc-3-piperidone derivative | 95% | nih.gov |

More complex catalytic cascades have also been developed. For instance, a ruthenium(II)-catalyzed regioselective [5+2] annulation of N-aryl amidines with alkynyl cyclobutyl acetates has been used to construct 5-cyclobutylidenebenzo[d] Current time information in Bangalore, IN.researchgate.netdiazepines. nih.gov While this produces a different heterocyclic system, it demonstrates the capability of transition metal catalysis to directly form a cyclobutylidene-containing ring system in a single, atom-economical step. nih.gov Such strategies could inspire the development of novel routes to cyclobutylidenepiperidine analogues.

Organocatalytic and Biocatalytic Methods

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a major pillar of asymmetric synthesis. beilstein-journals.org While direct organocatalytic routes to this compound are not extensively documented, organocatalysts are instrumental in preparing key chiral building blocks. For example, organocatalytic Michael addition reactions are widely used to synthesize functionalized chromenes and other heterocycles, establishing stereocenters with high enantioselectivity. beilstein-journals.org These principles can be applied to the asymmetric synthesis of substituted piperidine precursors.

Moreover, organocatalysis has been successfully employed in the synthesis of chiral cyclobutane (B1203170) derivatives, which are valuable precursors for the target molecule. mcmaster.ca Cascade reactions, such as the organocatalytic vinylogous Michael/cyclization/rearrangement sequence, allow for the rapid assembly of complex spiro-bridged heterocyclic compounds, showcasing the power of this methodology to build molecular complexity from simple starting materials. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and sustainability. While specific biocatalytic methods for the synthesis of this compound are not yet prevalent in the literature, the field is rapidly advancing. Enzymes are increasingly used for reactions that are challenging to achieve with traditional chemical methods, such as highly selective C-H functionalization or asymmetric reductions. mcmaster.ca The future may see the development of engineered enzymes for the direct, enantioselective synthesis of complex piperidine alkaloids and their analogues.

Spectroscopic and Structural Characterization of 3 Cyclobutylidenepiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

In the theoretical ¹H NMR spectrum of 3-Cyclobutylidenepiperidine, distinct signals would be expected for the protons of the piperidine (B6355638) ring and the cyclobutylidene group. The chemical shifts are influenced by the electronic environment of each proton.

The protons on the carbons adjacent to the nitrogen atom in the piperidine ring (C2 and C6) would likely appear in the range of 2.5-3.0 ppm. This downfield shift is due to the deshielding effect of the electronegative nitrogen atom. The protons on the other carbons of the piperidine ring (C4 and C5) would be expected to resonate further upfield, typically between 1.5 and 2.0 ppm. The single proton on the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift could vary significantly depending on the solvent and concentration, but would typically be in the range of 1.0-3.0 ppm.

The vinylic proton of the cyclobutylidene group, being part of a double bond, would be expected to appear in the range of 5.0-5.5 ppm. The allylic protons on the cyclobutane (B1203170) ring, which are adjacent to the double bond, would likely resonate between 2.0 and 2.5 ppm. The remaining protons on the cyclobutane ring would be expected in the range of 1.8-2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine N-H | 1.0 - 3.0 | Broad Singlet |

| Piperidine C2-H, C6-H | 2.5 - 3.0 | Multiplet |

| Piperidine C4-H, C5-H | 1.5 - 2.0 | Multiplet |

| Cyclobutylidene =C-H | 5.0 - 5.5 | Multiplet |

| Cyclobutylidene Allylic-H | 2.0 - 2.5 | Multiplet |

| Cyclobutylidene Ring-H | 1.8 - 2.2 | Multiplet |

Note: These are predicted values and actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Multiplicity Patterns

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In this compound, the carbon atoms in different chemical environments would give rise to distinct signals.

The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) would be expected to appear in the range of 45-55 ppm. The other piperidine carbons (C4 and C5) would likely resonate at a higher field, between 20 and 30 ppm. The carbon atom at the point of substitution on the piperidine ring (C3) would be significantly downfield due to the double bond, likely in the 130-140 ppm region.

For the cyclobutylidene group, the sp² hybridized carbon of the double bond that is part of the ring would appear in the 140-150 ppm range, while the other sp² carbon would be in a similar region. The sp³ hybridized carbons of the cyclobutane ring would be expected to resonate between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Piperidine C2, C6 | 45 - 55 |

| Piperidine C3 | 130 - 140 |

| Piperidine C4, C5 | 20 - 30 |

| Cyclobutylidene =C (ring) | 140 - 150 |

| Cyclobutylidene =C (exocyclic) | 130 - 140 |

| Cyclobutylidene Ring CH₂ | 20 - 40 |

Note: These are predicted values and actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques would be invaluable for the definitive structural elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons on adjacent carbons in both the piperidine and cyclobutylidene rings, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the proton and carbon signals for each CHn group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for establishing the connectivity between the piperidine ring and the cyclobutylidene group, for example, by showing a correlation between the allylic protons on the cyclobutane ring and the C3 carbon of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could help to determine the stereochemistry of the molecule, for instance, the relative orientation of the substituents on the piperidine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A key feature would be the C=C stretching vibration of the exocyclic double bond, which would likely appear in the region of 1640-1680 cm⁻¹. The stretching vibration of the vinylic C-H bond would be expected around 3020-3080 cm⁻¹.

The N-H stretching vibration of the secondary amine in the piperidine ring would typically appear as a moderate to weak band in the range of 3300-3500 cm⁻¹. The C-N stretching vibration would likely be observed in the 1020-1250 cm⁻¹ region. The aliphatic C-H stretching vibrations of the CH₂ groups in both rings would be expected in the 2850-2960 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=C | Stretch | 1640 - 1680 |

| =C-H | Stretch | 3020 - 3080 |

| N-H | Stretch | 3300 - 3500 |

| C-N | Stretch | 1020 - 1250 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₅N, 137.22 g/mol ). The analysis of the fragmentation pattern would provide further structural information.

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For example, cleavage of the piperidine ring could lead to fragments corresponding to the loss of ethylene (B1197577) (C₂H₄) or other small alkyl groups. Fragmentation of the cyclobutylidene ring could also occur. The base peak, which is the most abundant ion in the spectrum, would depend on the relative stability of the various possible fragment ions. A prominent fragment might arise from the cleavage of the bond between the two rings, leading to ions corresponding to the cyclobutylidene cation or the piperidine radical cation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. scielo.brnih.gov

For this compound, the neutral chemical formula is C₉H₁₅N. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺. The theoretical exact mass of this ion can be calculated using the most abundant isotopes of its constituent elements (¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074).

The calculated exact mass for the protonated molecule [C₉H₁₆N]⁺ would be compared against the experimentally measured m/z value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical HRMS Data for Protonated this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₆N⁺ | 138.1283 |

This table is illustrative and presents the calculated theoretical value.

Fragmentation Pathways Analysis

Tandem mass spectrometry (MS/MS) experiments, often conducted in conjunction with HRMS, provide valuable structural information through the analysis of fragmentation patterns. scielo.br While specific experimental data for this compound is not publicly available, its fragmentation behavior under collision-induced dissociation (CID) can be predicted based on the established principles of mass spectrometry for cyclic amines and unsaturated systems. scielo.brmsu.edu

The protonated molecular ion ([M+H]⁺, m/z 138.1) would likely undergo a series of characteristic fragmentation reactions. The initial fragmentation is often directed by the charge site, which is expected to be the nitrogen atom.

Plausible Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This could lead to the opening of the piperidine ring and subsequent loss of neutral fragments.

Retro-Diels-Alder (RDA) type reaction: Although not a classic RDA, cleavage of the bonds allylic to the exocyclic double bond could occur, leading to the fragmentation of the piperidine ring.

Loss of the Cyclobutylidene Group: Cleavage of the bond connecting the cyclobutylidene group to the piperidine ring could result in the formation of a piperidinyl cation and a neutral cyclobutene (B1205218) or related C4 species.

Ring Contractions and Rearrangements: Complex rearrangements and ring contractions of the piperidine or cyclobutane rings could lead to the formation of various smaller fragment ions.

Table 2: Predicted Major Fragment Ions for [this compound+H]⁺

| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 110 | [M+H - C₂H₄]⁺ | Ring opening and loss of ethylene |

| 96 | [M+H - C₃H₆]⁺ | Ring fragmentation |

| 82 | [M+H - C₄H₈]⁺ | Loss of cyclobutene |

| 70 | [C₄H₈N]⁺ | Piperidine ring fragment |

This table presents hypothetical fragmentation data based on general principles of mass spectrometry. The actual observed fragments and their relative abundances would need to be confirmed by experimental analysis.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. whiterose.ac.uknih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. cdnsciencepub.com

Solid-State Molecular Structure Determination

To perform an X-ray crystallographic analysis of this compound, a single crystal of suitable quality and size would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections with specific intensities, is collected. whiterose.ac.uk

The positions and intensities of these reflections are used to calculate an electron density map of the unit cell. whiterose.ac.uk By fitting the known atoms (C, N, H) into this map, a detailed molecular structure can be built and refined. The final structural model provides precise atomic coordinates.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.08 |

This table is for illustrative purposes only and represents plausible data for a small organic molecule.

Conformational Analysis and Intermolecular Interactions

The X-ray structure would reveal the preferred conformation of both the piperidine and cyclobutylidene rings in the solid state. The piperidine ring is expected to adopt a chair or a distorted half-chair conformation to minimize steric and torsional strain. researchgate.net The exocyclic double bond would likely influence the puckering of the piperidine ring. The cyclobutane ring itself is generally not planar and adopts a puckered conformation. mdpi.com

Furthermore, the crystal structure would elucidate any significant intermolecular interactions that stabilize the crystal packing. In the case of this compound, the secondary amine (N-H) group is capable of acting as a hydrogen bond donor, while the nitrogen lone pair can act as a hydrogen bond acceptor. It is therefore highly probable that the molecules would be linked in the crystal lattice via N-H···N hydrogen bonds, forming chains or more complex networks. Weaker C-H···π interactions involving the double bond may also be present.

Theoretical and Computational Investigations of 3 Cyclobutylidenepiperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in the principles of quantum mechanics, can predict a wide array of chemical properties from the ground state electron density.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the electronic structure of molecules. nih.gov By approximating the many-body electronic wavefunction in terms of the spatially dependent electron density, DFT offers a balance between computational cost and accuracy. nih.gov For a molecule like 3-Cyclobutylidenepiperidine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and compute various electronic properties. tandfonline.com These properties are crucial for understanding the molecule's stability and reactivity. ekb.eg

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This data is for illustrative purposes and is not derived from experimental or published computational results.

| Property | Value | Unit |

|---|---|---|

| Total Energy | -485.1234 | Hartrees |

| Dipole Moment | 1.85 | Debye |

| Isotropic Polarizability | 112.45 | a.u. |

| First Hyperpolarizability | 45.67 | a.u. |

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ekb.eg The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring and the π-system of the exocyclic double bond, while the LUMO would likely be distributed over the antibonding orbitals of the C=C double bond.

Table 2 presents hypothetical HOMO, LUMO, and energy gap values for this compound. These values would be used to calculate various reactivity descriptors.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound This data is for illustrative purposes and is not derived from experimental or published computational results.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -0.21 |

| Energy Gap (Egap) | 6.33 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 0.21 |

| Electronegativity (χ) | 3.375 |

| Chemical Hardness (η) | 3.165 |

| Chemical Softness (S) | 0.158 |

| Electrophilicity Index (ω) | 1.798 |

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. arabjchem.org The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. d-nb.info

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The region of the exocyclic double bond would also exhibit negative potential. Conversely, the hydrogen atoms attached to the nitrogen and the carbon atoms of the piperidine ring would show positive electrostatic potential, making them potential sites for interaction with nucleophiles.

Conformational Analysis and Dynamics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are employed to explore the potential energy surface and dynamic behavior of molecules.

Energy Minimization and Conformational Sampling

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. youtube.com For this compound, the piperidine ring can, in principle, adopt chair, boat, and twist-boat conformations. nih.gov Due to the spirocyclic nature and the presence of the exocyclic double bond, the conformational landscape might be complex. Energy minimization and conformational sampling techniques would be used to locate the various possible conformers and determine their relative stabilities. nih.gov It is plausible that the chair conformation of the piperidine ring is the most stable, but boat conformations might also be accessible. rsc.orgwhiterose.ac.uk

Table 3 presents a hypothetical relative energy profile for the possible conformers of this compound. This data would be crucial for understanding the population of each conformer at a given temperature.

Table 3: Hypothetical Relative Energies of this compound Conformers This data is for illustrative purposes and is not derived from experimental or published computational results.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (axial N-H) | 0.00 |

| Chair (equatorial N-H) | 0.50 |

| Twist-Boat 1 | 5.80 |

| Twist-Boat 2 | 6.10 |

Molecular Dynamics Simulations

Table 4 outlines a hypothetical set of parameters for an MD simulation of this compound. The results from such a simulation would complement the static picture provided by quantum chemical calculations and conformational analysis.

Table 4: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound This data is for illustrative purposes and is not derived from experimental or published computational results.

| Parameter | Value |

|---|---|

| Force Field | OPLS/AA |

| Solvent | SPC Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

A thorough review of available scientific literature reveals a lack of specific theoretical and computational investigations focused solely on this compound. While computational chemistry is a powerful tool for understanding molecular structures and reaction mechanisms, it appears that this particular compound has not been the subject of detailed studies concerning its reaction pathways, transition states, and the influence of solvents.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline for "," specifically for the sections on "Reaction Mechanism Studies (Computational)," "Transition State Localization and Energy Barrier Calculations," and "Solvent Effects on Reaction Pathways."

To maintain scientific accuracy and strictly adhere to the provided instructions, which require focusing solely on this compound, no information can be presented for these sections. Generating content would require speculating or using data from unrelated compounds, which would violate the core requirements of the request.

Should scholarly research on the computational analysis of this compound become available in the future, this article could be developed.

Chemical Reactivity and Mechanistic Studies of 3 Cyclobutylidenepiperidine

Electrophilic Reactions

The exocyclic double bond in 3-cyclobutylidenepiperidine is an electron-rich center, making it susceptible to attack by electrophiles. Electrophilic addition reactions are expected to be a primary mode of reactivity for this compound. The piperidine (B6355638) nitrogen, being a Lewis base, can also react with electrophiles, but its reactivity can be modulated by the reaction conditions and the nature of the electrophile.

In the presence of an electrophile (E+), the π-electrons of the double bond will attack the electrophile, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation. In this case, the more stable carbocation will be the one where the positive charge is on the tertiary carbon atom within the piperidine ring, as it is stabilized by hyperconjugation. Subsequent attack by a nucleophile (Nu-) will yield the final addition product.

A general mechanism for electrophilic addition is as follows:

Attack of the π-bond on the electrophile (E+), forming a carbocation.

Nucleophilic attack on the carbocation to form the final product.

Table 1: Representative Electrophilic Addition Reactions of this compound

| Electrophile (Reagent) | Nucleophile | Expected Major Product |

| HBr | Br- | 3-Bromo-3-(1-bromocyclobutyl)piperidine |

| H₂O/H⁺ | H₂O | 3-(1-Hydroxycyclobutyl)piperidin-3-ol |

| Br₂ | Br- | 3,3'-Dibromo-3-(1-bromocyclobutyl)piperidine |

Note: The products listed are based on predicted reactivity and have not been empirically verified for this compound.

Nucleophilic Reactions

The this compound molecule can be considered an enamine, where the nitrogen atom's lone pair of electrons can be delocalized into the double bond. masterorganicchemistry.comyoutube.com This resonance increases the nucleophilicity of the α-carbon of the double bond (the carbon atom of the piperidine ring). masterorganicchemistry.comyoutube.com Consequently, this position is susceptible to attack by electrophiles, which can be considered a nucleophilic reaction from the perspective of the enamine.

Enamines are known to react with a variety of electrophiles, such as alkyl halides and Michael acceptors. masterorganicchemistry.com The reaction with an alkyl halide would result in the formation of a new carbon-carbon bond at the α-position. After the initial nucleophilic attack, the resulting iminium ion is typically hydrolyzed to a ketone, but in the case of this compound, the cyclic nature of the enamine would likely lead to a stable α-substituted product after deprotonation.

The general mechanism for the alkylation of an enamine is:

Nucleophilic attack of the enamine α-carbon on an electrophile (e.g., an alkyl halide).

Formation of an iminium ion intermediate.

Deprotonation to yield the final product.

Table 2: Predicted Nucleophilic Reactions of this compound (as an Enamine)

| Electrophile | Expected Product (after deprotonation) |

| Methyl iodide | 3-Cyclobutylidene-2-methylpiperidine |

| Benzyl (B1604629) bromide | 2-Benzyl-3-cyclobutylidenepiperidine |

| Acrylonitrile (Michael acceptor) | 3-(3-Cyclobutylidenepiperidin-2-yl)propanenitrile |

Note: These are hypothetical products based on the known reactivity of enamines.

Radical Reactions

Radical reactions involving this compound would likely proceed via the exocyclic double bond. Radical initiators can generate a radical species that adds to the double bond, forming a new carbon-centered radical. This radical can then participate in subsequent propagation steps.

For instance, a radical initiator like AIBN (azobisisobutyronitrile) can be used to initiate the addition of a radical species across the double bond. The regioselectivity of the initial radical addition would favor the formation of the more stable tertiary radical on the piperidine ring. This intermediate can then abstract a hydrogen atom from a donor molecule to complete the reaction.

Radical cyclization reactions are also a possibility if a suitable radical precursor is tethered to the piperidine nitrogen. Intramolecular radical cyclization onto the exocyclic double bond could be a route to novel spirocyclic or fused ring systems. nih.govnih.gov

Table 3: Potential Radical Reactions of this compound

| Radical Source (Reagent) | Propagation Step | Expected Product |

| HBr/peroxides | H-atom abstraction from HBr | 3-Bromo-3-cyclobutylpiperidine |

| Thiol (R-SH) | H-atom abstraction from R-SH | 3-(Cyclobutylthio)piperidine |

Note: The products are predicted based on general principles of radical addition to alkenes.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu For this compound, the exocyclic double bond can participate in cycloaddition reactions, a class of pericyclic reactions.

For example, a [4+2] cycloaddition (Diels-Alder reaction) could occur with a suitable diene, where the cyclobutylidene double bond acts as the dienophile. The feasibility of such a reaction would depend on the electronic nature of the diene and the steric hindrance around the double bond. Due to the substitution, the double bond is somewhat electron-rich, which would favor reactions with electron-deficient dienes.

Another possibility is a [2+2] cycloaddition with another alkene, which is often photochemically induced. This would lead to the formation of a spirocyclic system containing a cyclobutane (B1203170) ring fused to the piperidine ring.

The stereochemistry of pericyclic reactions is highly predictable based on the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. imperial.ac.uk

Table 4: Plausible Pericyclic Reactions of this compound

| Reaction Type | Reactant | Expected Product Structure |

| [4+2] Cycloaddition | 1,3-Butadiene | Spiro[cyclohexene-4,3'-piperidine] derivative |

| [2+2] Cycloaddition | Ethylene (B1197577) (photochemical) | Spiro[bicyclo[4.2.0]octane-8,3'-piperidine] derivative |

| Ene Reaction | Propene | 3-(Allyl)-3-cyclobutylpiperidine |

Note: These are theoretical examples of pericyclic reactions.

Rearrangement Reactions

The strained cyclobutane ring in this compound makes it a candidate for rearrangement reactions, particularly under acidic or thermal conditions. Ring expansion of the cyclobutane ring to a more stable cyclopentane (B165970) ring is a known transformation for related systems. researchgate.net

For example, treatment with a Lewis acid or a Brønsted acid could protonate the double bond, leading to a carbocation intermediate. A subsequent 1,2-alkyl shift from the cyclobutane ring could lead to a ring-expanded cyclopentyl cation, which would then be trapped by a nucleophile.

Thermally induced rearrangements are also possible, although they would likely require high temperatures. These could involve sigmatropic rearrangements if a suitable migrating group is present.

Catalytic Transformations Involving this compound

The exocyclic double bond of this compound is susceptible to catalytic hydrogenation. In the presence of a suitable metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, and a source of hydrogen gas (H₂), the double bond can be reduced to a single bond. tcichemicals.com This would result in the formation of 3-cyclobutylpiperidine. The stereochemistry of the hydrogenation would likely favor the delivery of hydrogen from the less sterically hindered face of the molecule.

Other catalytic transformations could involve transition-metal-catalyzed reactions at the double bond, such as hydroformylation, Heck coupling, or metathesis, provided a suitable functional group is present on the piperidine nitrogen or the cyclobutane ring.

Table 5: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst | Reagents | Expected Product |

| Catalytic Hydrogenation | Pd/C | H₂ | 3-Cyclobutylpiperidine |

| Hydroformylation | Rh-based catalyst | CO, H₂ | 3-(1-Formylcyclobutyl)piperidine |

Note: The feasibility and outcome of these reactions would depend on the specific reaction conditions.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The structural features of 3-Cyclobutylidenepiperidine make it an attractive starting material for the synthesis of intricate molecular architectures. The piperidine (B6355638) nucleus is a common motif in many biologically active natural products and pharmaceutical agents. nih.gov The cyclobutylidene group can undergo a variety of reactions, such as hydrogenation, oxidation, and cycloaddition, to introduce further complexity and stereochemical diversity.

The inherent ring strain of the cyclobutane (B1203170) ring can be harnessed in ring-opening and ring-expansion reactions, providing access to larger and more complex carbocyclic and heterocyclic systems. youtube.com This reactivity allows chemists to construct elaborate molecular frameworks that would be challenging to assemble through other synthetic routes.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Reaction Type | Reagents and Conditions | Resulting Structure |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3-Cyclobutylpiperidine |

| Ozonolysis | 1. O₃; 2. Me₂S | 3-Oxopiperidine-1-carbaldehyde and Cyclobutanone (B123998) |

| Epoxidation | m-CPBA | 3-(1-Oxa-spiro[2.3]hex-2-yl)piperidine |

Precursor for Novel Heterocyclic Compound Synthesis

The reactivity of the double bond in the cyclobutylidene moiety, coupled with the presence of the piperidine nitrogen, makes this compound a valuable precursor for the synthesis of novel heterocyclic compounds. The exocyclic double bond can participate in various cycloaddition reactions, leading to the formation of spirocyclic systems where a new ring is fused at the 3-position of the piperidine.

For instance, [2+2], [3+2], and [4+2] cycloaddition reactions can be employed to introduce a variety of heterocyclic rings. These transformations can lead to the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Table 2: Exemplary Cycloaddition Reactions for Heterocycle Synthesis

| Cycloaddition Type | Reactant | Resulting Heterocyclic System |

|---|---|---|

| [3+2] Cycloaddition | Azomethine ylide | Spiro[cyclobutane-1,3'-pyrrolidino[1,2-a]piperidine] |

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Spiro[cyclobutane-1,2'- mdpi.comresearchgate.netdihydroisoindole]-1',3',4,5,6,7-hexahydro- |

Scaffold for Combinatorial Chemistry Libraries

In the field of drug discovery, combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, known as libraries, for biological screening. nih.gov The rigid, three-dimensional structure of this compound makes it an excellent scaffold for the construction of such libraries.

By functionalizing the piperidine nitrogen and performing various reactions on the cyclobutylidene double bond, a diverse array of derivatives can be synthesized. This approach allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities. The defined stereochemistry of the spirocyclic center that can be generated provides access to well-defined three-dimensional structures, a desirable feature for modern drug discovery programs.

Contribution to Novel Material Development (Non-Biological Contexts)

Beyond its applications in life sciences, the unique properties of this compound and its derivatives can be leveraged in the development of novel materials. The incorporation of the rigid cyclobutylidene-piperidine motif into polymer backbones could impart specific conformational constraints, influencing the macroscopic properties of the resulting material, such as thermal stability and mechanical strength.

Furthermore, the piperidine nitrogen can be quaternized to produce ionic liquids or poly-ionic materials with potential applications as electrolytes or catalysts. The ability to polymerize derivatives of this compound through reactions involving the double bond opens up possibilities for creating new polymers with tailored properties for various technological applications.

Biological Activity Studies: in Vitro and Molecular Level Investigations

Ligand-Target Interaction Profiling (In Vitro)

To understand how 3-Cyclobutylidenepiperidine might interact with biological targets, a series of in vitro assays would be required.

Enzyme inhibition assays are crucial for identifying if a compound can modulate the activity of specific enzymes. For a novel compound like this compound, a broad panel of enzymes would typically be screened. Should any inhibitory activity be detected, further studies would be conducted to determine the potency and mechanism of inhibition.

Hypothetical Data Table for Enzyme Inhibition:

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

| e.g., Monoamine Oxidase A | Fluorometric | Data Not Available | Data Not Available |

| e.g., Acetylcholinesterase | Colorimetric | Data Not Available | Data Not Available |

| e.g., Cyclooxygenase-2 | Luminescence | Data Not Available | Data Not Available |

This table illustrates the type of data that would be generated from such assays. Currently, no such data exists for this compound.

Receptor binding assays are used to determine if a compound binds to specific receptors and to quantify its affinity. Given the structural similarity of the piperidine (B6355638) scaffold to various neurotransmitters, receptors in the central nervous system would be of particular interest. Radioligand binding assays are a common method for these studies.

Hypothetical Data Table for Receptor Binding Affinity:

| Receptor Target | Radioligand | Ki (nM) |

| e.g., Muscarinic M1 Receptor | [3H]Pirenzepine | Data Not Available |

| e.g., Dopamine D2 Receptor | [3H]Spiperone | Data Not Available |

| e.g., Sigma-1 Receptor | 3H-Pentazocine | Data Not Available |

This table represents the potential data output from receptor binding studies, for which there is no current information for this compound.

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the interaction between a ligand and its target protein at an atomic level. These in silico studies could provide insights into the potential binding modes and affinities of this compound with various biological targets, guiding further experimental work. However, no such computational studies have been published for this specific compound.

Cellular Assays for Mechanism Elucidation (In Vitro)

Following the identification of potential molecular targets, cellular assays are employed to understand how a compound affects cellular function and signaling pathways.

Reporter gene assays are used to study the regulation of gene expression in response to a compound. These assays can reveal whether a compound activates or inhibits specific signaling pathways by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific promoter.

To further elucidate a compound's mechanism of action, various cell-based assays can be used to investigate its effect on specific cellular pathways. Techniques such as Western blotting, ELISA, and high-content imaging can be employed to measure changes in protein expression, phosphorylation states, or other cellular markers indicative of pathway modulation.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (In Vitro)

No information is currently available from in vitro studies to establish a structure-activity relationship for this compound. SAR studies would systematically modify the this compound structure to probe the importance of different chemical features for its biological activity. For instance, researchers might explore:

Alterations to the Cyclobutylidene Ring: Investigating the impact of ring size (e.g., cyclopentylidene, cyclohexylidene) or the introduction of substituents on the cyclobutane (B1203170) ring.

Modifications of the Piperidine Ring: Examining the effect of N-alkylation, N-arylation, or the introduction of substituents at other positions on the piperidine ring.

Without experimental data, it is not possible to construct a data table or provide a detailed analysis of how structural changes affect the molecular interactions and potency of this specific compound.

Mechanistic Insights from In Vitro Experimental Data

There is no available in vitro experimental data to provide mechanistic insights into the biological actions of this compound. Mechanistic studies would aim to elucidate the precise molecular pathway through which the compound exerts its effects. This could involve, for example, identifying a specific enzyme it inhibits or a receptor it binds to, and then exploring the downstream signaling consequences of this interaction. Techniques such as radioligand binding assays, enzyme kinetics, or cellular functional assays would be essential for this purpose. The absence of such studies means the molecular mechanism of action for this compound remains unknown.

Conclusion and Future Perspectives in 3 Cyclobutylidenepiperidine Research

Summary of Key Research Findings

Research into 3-cyclobutylidenepiperidine and its derivatives has primarily focused on its synthesis and potential as a building block in medicinal chemistry. The piperidine (B6355638) ring is a prevalent feature in numerous pharmaceuticals, and its combination with a cyclobutylidene group offers a means to explore new chemical space with three-dimensional diversity. pharmablock.commdpi.com Studies have shown that the introduction of spirocyclic and exocyclic moieties can lead to compounds with improved potency and selectivity for various biological targets. pharmablock.com While specific biological activity data for this compound itself is not extensively published, the broader class of piperidine derivatives has demonstrated a wide range of pharmacological applications, including as inhibitors of enzymes like tyrosinase, pancreatic lipase, and α-glucosidase. researchgate.net Furthermore, spirocyclic piperidines have been successfully utilized in the development of allosteric SHP2 inhibitors, highlighting the therapeutic potential of such rigidified structures. pharmablock.com

Table 1: Key Research Areas for Piperidine and Cyclobutane (B1203170) Derivatives

| Research Area | Key Findings | Potential Implications for this compound |

| Medicinal Chemistry | Piperidine is a key scaffold in numerous drugs. Spirocyclization can enhance potency and selectivity. pharmablock.commdpi.com | Derivatives could be potent and selective modulators of various biological targets. |

| Enzyme Inhibition | Substituted piperidines show inhibitory activity against various enzymes (e.g., tyrosinase, lipases). researchgate.net | Potential for development as therapeutic agents for metabolic or pigmentation disorders. |

| Natural Products | Cyclobutane rings are found in various bioactive natural products, including alkaloids with antimicrobial and antitumor properties. openmedicinalchemistryjournal.comrsc.orgnih.gov | The scaffold mimics structural motifs present in biologically active natural compounds. |

| CNS Disorders | Spirocyclic piperidine derivatives have been developed as agonists for the trace amine-associated receptor 1 (TAAR1), a target for CNS diseases. bepls.com | Potential applications in neurology and psychiatry. |

Emerging Trends in Piperidine and Cyclobutylidene Research

The fields of piperidine and cyclobutane chemistry are continuously evolving. A significant trend is the development of novel synthetic methodologies that provide rapid access to structurally diverse and complex molecules. rsc.orgnews-medical.net For piperidines, there is a move towards more efficient, cost-effective, and sustainable synthesis routes, such as combining biocatalytic C-H oxidation with radical cross-coupling, which can drastically reduce the number of steps required to create complex 3D molecules. news-medical.net

In cyclobutane synthesis, photochemical methods and transition-metal-catalyzed cycloadditions remain at the forefront for constructing the strained four-membered ring. rsc.org There is a growing emphasis on "escaping from flatland" in medicinal chemistry, favoring sp³-rich, three-dimensional molecules like this compound over flat, sp²-rich structures. pharmablock.comresearchgate.net This trend is driven by the understanding that 3D structures can offer more specific interactions with biological targets, leading to improved drug efficacy and selectivity. pharmablock.com

Potential Avenues for Future Synthetic Methodologies

Future synthetic work on this compound could benefit from several modern strategies. The development of one-pot or tandem reactions that construct both the piperidine and cyclobutylidene moieties simultaneously would represent a significant advance in efficiency. mdpi.com Methodologies such as gold(I)-catalyzed intramolecular dearomatization/cyclization or radical cyclizations of 1,6-enynes could be adapted to create polysubstituted alkylidene piperidines. mdpi.comnih.gov

Furthermore, leveraging modern techniques like photoredox catalysis and electrochemistry could open new pathways for the functionalization of the this compound core. rsc.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups, allowing for the late-stage diversification of the scaffold. A modular approach, where different substituted piperidines and cyclobutanone (B123998) precursors can be combined, would also accelerate the exploration of the chemical space around this core structure. news-medical.net

New Directions in Molecular and In Vitro Biological Research

The therapeutic potential of this compound derivatives remains largely untapped. A logical next step is the synthesis of a focused library of analogues for broad biological screening. Based on the activities of related compounds, promising areas for investigation include oncology, infectious diseases, and central nervous system (CNS) disorders. bepls.comajchem-a.comnih.gov For instance, spiro-piperidine derivatives have shown promise as HDAC6 inhibitors and as agents against Leishmania major. bepls.com

In vitro studies should aim to identify specific molecular targets. High-throughput screening against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels could quickly reveal potential therapeutic applications. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of hit compounds to improve potency, selectivity, and pharmacokinetic properties. researchgate.net Given the prevalence of the piperidine motif in neuroactive agents, exploring targets such as sigma receptors or transporters in the CNS is a particularly promising avenue. nih.govnih.gov

Technological Advancements in Characterization and Computational Studies

Modern analytical and computational tools are poised to accelerate research into this compound. Advanced NMR spectroscopy techniques and X-ray crystallography will be essential for unambiguously determining the structure and stereochemistry of new derivatives.

Computational chemistry offers powerful tools for predicting the properties and biological activities of these molecules. nih.govrsc.org Molecular docking and molecular dynamics simulations can be used to model the interactions of this compound derivatives with potential protein targets, providing insights into their binding modes and helping to rationalize SAR data. nih.govresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic targets and streamlining the drug discovery process. researchgate.net These computational approaches, combined with experimental validation, will be crucial for efficiently navigating the chemical space and unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. How should researchers document synthetic protocols and analytical data for reproducibility?

- Methodological Answer :

- Detailed Experimental Section : Include exact equipment (e.g., Bruker NMR spectrometer model), solvent grades, and purification steps (e.g., column chromatography gradients).

- Raw Data Deposition : Upload NMR spectra, HRMS traces, and HPLC chromatograms to repositories like Zenodo or Figshare.

- Adherence to Standards : Follow CONSORT for biological assays and MIAME for microarray data .

Q. What statistical frameworks are appropriate for dose-response and toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.